molecular formula C12H16N4O4S B14153311 1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide CAS No. 524057-65-6

1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide

Cat. No.: B14153311
CAS No.: 524057-65-6
M. Wt: 312.35 g/mol
InChI Key: XZPMNVJCZLVUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4,6-dihydroxypyrimidine with a suitable sulfanylacetylating agent to form the intermediate compound. This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

524057-65-6

Molecular Formula

C12H16N4O4S

Molecular Weight

312.35 g/mol

IUPAC Name

1-[2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C12H16N4O4S/c13-11(20)7-1-3-16(4-2-7)10(19)6-21-12-14-8(17)5-9(18)15-12/h5,7H,1-4,6H2,(H2,13,20)(H2,14,15,17,18)

InChI Key

XZPMNVJCZLVUPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NC(=CC(=O)N2)O

solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.